

In-Depth Technical Guide on the Spectral Data of Iron(III) p-Toluenesulfonate

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Compound of Interest

Compound Name: *Iron(III) p-toluenesulfonate*

Cat. No.: *B1630430*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **iron(III) p-toluenesulfonate**, a versatile Lewis acid catalyst employed in various organic syntheses and materials science applications. Due to the nature of the compound, particularly the paramagnetic properties of the iron(III) center, certain spectral analyses are more informative than others. This document outlines the expected spectral characteristics based on available literature, provides detailed experimental protocols for spectral acquisition, and includes a visualization of a key catalytic application.

Nuclear Magnetic Resonance (NMR) Spectral Data

Obtaining traditional ^1H and ^{13}C NMR spectra for **iron(III) p-toluenesulfonate** is generally not feasible. The presence of the paramagnetic Fe^{3+} ion, which possesses unpaired electrons, leads to significant line broadening of NMR signals from nearby nuclei. This phenomenon, known as the paramagnetic effect, renders the signals too broad to be observed or interpreted in a conventional high-resolution NMR spectrum.

Key takeaway: Researchers should not expect to characterize **iron(III) p-toluenesulfonate** using standard ^1H and ^{13}C NMR spectroscopy due to severe paramagnetic line broadening.

Infrared (IR) Spectral Data

Infrared spectroscopy is a valuable tool for confirming the presence of the p-toluenesulfonate anion in the compound. The IR spectrum of **iron(III) p-toluenesulfonate** will be dominated by the vibrational modes of the tosylate group. For the hydrated form, additional bands corresponding to water molecules will be present.

Table 1: Expected FT-IR Peak Assignments for **Iron(III) p-Toluenesulfonate**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3440	O-H stretching (of hydration water)	Broad, Medium
~1630	H-O-H bending (of hydration water)	Medium
~1220 - 1150	Asymmetric SO ₃ stretching	Strong
~1030	Symmetric SO ₃ stretching	Strong
~1120	C-S stretching	Medium
~1010	In-plane C-H bending of the aromatic ring	Medium
~815	Out-of-plane C-H bending of the aromatic ring	Strong
~680	C-S bending	Medium
~560	SO ₃ bending	Medium

Note: The exact peak positions may vary slightly depending on the sample preparation and the hydration state of the salt.

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like **iron(III) p-toluenesulfonate** is the KBr pellet method.

- Sample Preparation:

- Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.
- Grind a small amount of **iron(III) p-toluenesulfonate** (1-2 mg) with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer the powdered mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectral Data

The UV-Vis spectrum of **iron(III) p-toluenesulfonate** in solution is expected to show absorption bands corresponding to both the p-toluenesulfonate anion and the iron(III) cation. The p-toluenesulfonate group typically exhibits strong absorption in the UV region due to π - π^* transitions of the aromatic ring. The hydrated iron(III) ion, $[\text{Fe}(\text{H}_2\text{O})_6]^{3+}$, has d-d transitions that are formally Laporte-forbidden and thus appear as very weak bands in the visible region. However, charge transfer bands can be more intense. The aquated Fe(III) species, particularly the hydrolyzed form $[\text{Fe}(\text{OH})(\text{H}_2\text{O})_5]^{2+}$, shows a significant absorption band around 300 nm.[1] Other iron(III) complexes also exhibit strong absorption bands in the 270-380 nm range.[2]

Table 2: Expected UV-Vis Absorption for **Iron(III) p-Toluenesulfonate** in a suitable solvent (e.g., Methanol or Water)

Wavelength (λ_{max}) (nm)	Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{cm}^{-1}$)	Assignment
~220, ~260-270	High	π - π^* transitions of the aromatic ring
~300-350	Moderate to High	Ligand-to-metal charge transfer (LMCT)
Visible Region	Low	d-d transitions of Fe(III)

Note: The exact λ_{max} and molar absorptivity values can be highly dependent on the solvent and the concentration.

Experimental Protocol for UV-Vis Spectroscopy

- Solution Preparation:
 - Accurately weigh a small amount of **iron(III) p-toluenesulfonate**.
 - Dissolve the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or deionized water) in a volumetric flask to prepare a stock solution of known concentration.
 - Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a matching quartz cuvette with the sample solution.
 - Place the cuvettes in the spectrophotometer.
 - Scan a spectrum over the desired wavelength range (e.g., 200-800 nm).
 - The instrument will automatically subtract the absorbance of the blank from the sample.

Application Workflow: Iron(III) p-Toluenesulfonate in Catalysis

Iron(III) p-toluenesulfonate is an effective Lewis acid catalyst for various organic transformations, including the Hosomi-Sakurai reaction.[3][4] This reaction involves the allylation of an electrophile, such as an aldehyde or ketone, with an allyl silane. The following diagram illustrates the general experimental workflow for this catalytic application.

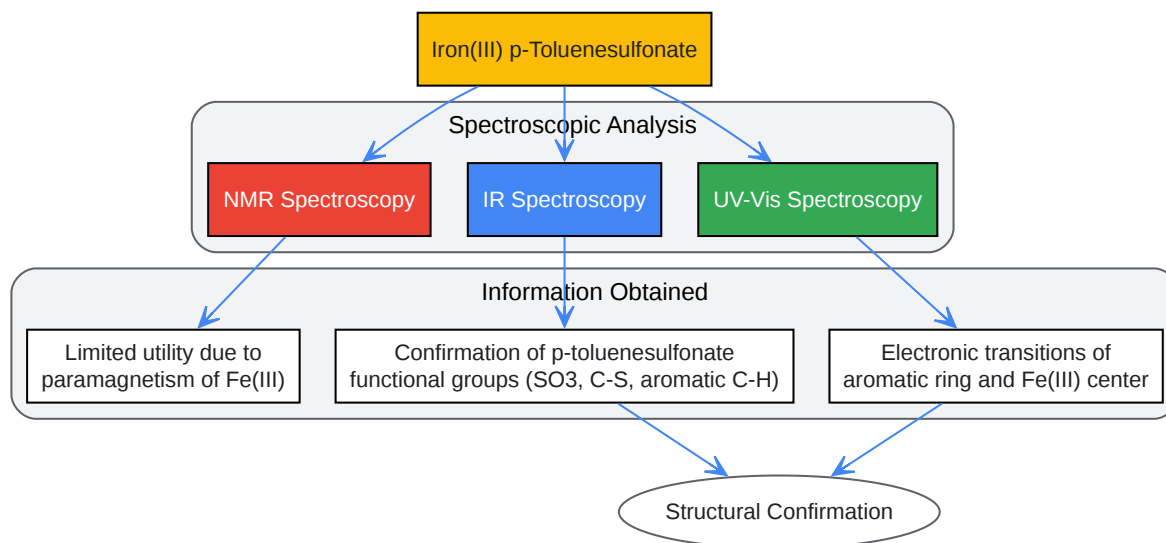


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*Experimental workflow for the Hosomi-Sakurai reaction catalyzed by **Iron(III) p-toluenesulfonate**.*

Logical Relationship of Spectral Data Interpretation

The interpretation of the spectral data for **iron(III) p-toluenesulfonate** follows a logical progression, with each technique providing complementary information.



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*Logical flow for the spectral characterization of **Iron(III) p-toluenesulfonate**.*

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